molecular formula C13H15NO3 B2588734 tert-Butyl benzofuran-2-ylcarbamate CAS No. 1629535-19-8

tert-Butyl benzofuran-2-ylcarbamate

Cat. No.: B2588734
CAS No.: 1629535-19-8
M. Wt: 233.267
InChI Key: AKWKOAIDKNPCSS-UHFFFAOYSA-N
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Description

Contextualization of Benzofuran-Derived Scaffolds in Advanced Synthetic Methodologies

The benzofuran (B130515) framework, a fusion of a benzene (B151609) and a furan (B31954) ring, is a privileged scaffold in medicinal chemistry and materials science. sunderland.ac.ukwikipedia.org Its derivatives are known to exhibit a wide spectrum of biological activities. nih.gov The development of efficient and versatile methods to synthesize substituted benzofurans is, therefore, a key area of research in organic synthesis. nih.govacs.org

Historical Perspectives and Evolution of Benzofuran Chemistry

The first synthesis of the benzofuran ring was reported by Perkin in 1870. acs.orgnih.gov Since this initial discovery, the field of benzofuran chemistry has evolved significantly. Early methods often required harsh reaction conditions and offered limited scope. However, the advent of modern catalytic systems, particularly those based on transition metals like palladium, copper, nickel, and gold, has revolutionized the synthesis of benzofuran derivatives. acs.orgnih.gov These catalytic strategies have enabled the development of novel and facile approaches to construct the benzofuran nucleus with greater efficiency and functional group tolerance. nih.govacs.org Recent advancements include intramolecular and intermolecular cyclization reactions, as well as benzannulation strategies. nih.gov

Significance of Benzofuran Core Structures in Chemical Design

The benzofuran scaffold is a fundamental structural unit in a multitude of natural products and synthetic compounds with significant biological properties. nih.govnih.gov Its presence in various approved drugs underscores its importance as a pharmacophore. nih.govsunderland.ac.uk The rigid, planar structure of the benzofuran ring system provides a well-defined three-dimensional arrangement for substituents, which is crucial for molecular recognition and interaction with biological targets. nih.gov The versatility of the benzofuran core allows for the introduction of a wide array of substituents at various positions, enabling the fine-tuning of a molecule's electronic and steric properties to optimize its biological activity. nih.gov

Role and Utility of Carbamate (B1207046) Functionalities in Organic Synthesis

Carbamates, with the general structure R₂NC(O)OR', are a versatile functional group in organic chemistry. wikipedia.org They are structurally related to both esters and amides, and this hybrid nature imparts unique chemical stability and reactivity. acs.org

Carbamates as Protecting Groups for Amines

One of the most widespread applications of carbamates in organic synthesis is as protecting groups for amines. masterorganicchemistry.comchem-station.com The high nucleophilicity and basicity of amines often necessitate their protection during multi-step syntheses to prevent unwanted side reactions. chem-station.com The tert-butyloxycarbonyl (Boc) group is a popular choice for amine protection due to its ease of installation and its stability under a wide range of reaction conditions. masterorganicchemistry.com The Boc group can be readily introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). masterorganicchemistry.com Deprotection is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA), which cleaves the carbamate to release the free amine, carbon dioxide, and tert-butyl cation. masterorganicchemistry.com This orthogonality allows for selective deprotection in the presence of other protecting groups. chem-station.commasterorganicchemistry.com

Protecting GroupReagent for ProtectionConditions for Deprotection
tert-Butyloxycarbonyl (Boc)Di-tert-butyl dicarbonate (Boc₂O)Acidic conditions (e.g., TFA)
Carboxybenzyl (Cbz)Benzyl chloroformate (CbzCl)Catalytic hydrogenation (e.g., H₂/Pd-C)
9-Fluorenylmethoxycarbonyl (Fmoc)Fmoc-ClBasic conditions (e.g., piperidine)

Carbamates as Precursors to Diverse Nitrogen-Containing Compounds

Beyond their role as protecting groups, carbamates serve as valuable precursors for the synthesis of a variety of nitrogen-containing compounds. acs.orgpharm.or.jp The carbamate functionality can be transformed into other nitrogen-containing groups through various chemical manipulations. For instance, reduction of the carbamate can yield the corresponding amine. Furthermore, the carbamate group can activate adjacent positions for chemical reactions or participate in cyclization reactions to form heterocyclic systems. The use of carbamates as a nitrogen source is an active area of research aimed at developing efficient and novel synthetic methodologies. pharm.or.jp In some cases, carbamates can act as precursors to nitrenes, which are highly reactive intermediates that can undergo a variety of useful transformations. researchgate.net

Overview of Academic Research Trajectories for Benzofuran-2-ylcarbamates

Research involving benzofuran-2-ylcarbamates is situated at the intersection of heterocyclic chemistry and the strategic use of protecting groups. A key focus of research has been the development of synthetic methods to access these compounds and their derivatives. For example, a convenient method for the preparation of aryl (5-substituted benzofuran-2-yl) carbamate derivatives has been developed, and these compounds have been evaluated for their antimicrobial activities. epa.govresearchgate.net

Another significant research trajectory involves the use of benzofuran-2-ylcarbamates as intermediates in the synthesis of more complex molecules. For instance, tert-butyl (2-formylbenzofuran-5-yl)carbamate and tert-butyl (2-(hydroxymethyl)benzofuran-5-yl)carbamate are listed as building blocks in chemical supplier databases, indicating their utility in synthetic endeavors. bldpharm.combldpharm.com

Furthermore, the combination of the benzofuran scaffold with the carbamate functionality is explored in the context of developing modular synthetic strategies. Research has demonstrated the use of C-H arylation of a benzofuran-2-carboxamide (B1298429), followed by a transamidation procedure involving an N-acyl-Boc-carbamate intermediate, to generate a diverse set of C3-substituted benzofuran-2-carboxamides. mdpi.comchemrxiv.orgchemrxiv.org This highlights the role of carbamate intermediates in facilitating the diversification of the benzofuran core.

Compound NameCAS NumberApplication/Research Focus
tert-Butyl (2-formylbenzofuran-5-yl)carbamate1135283-50-9Synthetic building block
tert-Butyl (2-(hydroxymethyl)benzofuran-5-yl)carbamate1092352-63-0Synthetic building block
Aryl (5-substituted benzofuran-2-yl) carbamatesNot specifiedInvestigated for antimicrobial activity

Current Trends in Synthesis and Reactivity

The synthesis of tert-butyl benzofuran-2-ylcarbamate and its derivatives often involves multi-step sequences that capitalize on well-established methodologies in heterocyclic chemistry. A common strategy involves the construction of the benzofuran ring system as a primary objective, followed by the introduction or modification of the carbamate functionality.

Recent synthetic approaches have showcased the versatility of palladium-catalyzed cross-coupling reactions and intramolecular cyclizations to forge the benzofuran core. For instance, the synthesis of related benzofuran-2-carboxamides has been achieved through an 8-aminoquinoline-directed C-H arylation, followed by a two-step transamidation protocol. cymitquimica.com In this process, an N-acyl-Boc-carbamate intermediate is formed by treating the corresponding 8-aminoquinoline (B160924) amide with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (B28879) (DMAP). cymitquimica.com This intermediate is then subjected to aminolysis to yield the desired amide. cymitquimica.com While not a direct synthesis of the title compound, this methodology highlights the utility of Boc-protected intermediates in the functionalization of the benzofuran-2-position.

The reactivity of this compound is largely dictated by the interplay between the benzofuran ring and the tert-butylcarbamate (B1260302) group. The benzofuran system itself is known to undergo a variety of electrophilic substitution reactions, with the 2- and 3-positions being particularly reactive. The presence of the electron-donating carbamate group at the 2-position is expected to influence the regioselectivity of these reactions.

Furthermore, the tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of reaction conditions and its facile removal under acidic conditions. This protecting group allows for the selective manipulation of other functional groups within the molecule without affecting the carbamate nitrogen. The deprotection of the Boc group on the benzofuran scaffold would yield the corresponding 2-aminobenzofuran, a valuable intermediate for the synthesis of more complex heterocyclic systems through reactions such as N-acylation, N-alkylation, and condensation reactions.

Emerging Non-Biological Research Applications

While much of the research surrounding benzofuran derivatives is driven by their biological potential, the unique electronic and structural features of compounds like this compound lend themselves to emerging applications in non-biological fields, particularly in materials science and as versatile intermediates in organic synthesis.

The benzofuran moiety is a known fluorophore, and its incorporation into larger conjugated systems can lead to materials with interesting photophysical properties. The ability to deprotect the carbamate and subsequently functionalize the nitrogen atom provides a convenient handle for tuning the electronic properties of the molecule. This could enable the development of novel organic light-emitting diode (OLED) materials, fluorescent probes, or organic semiconductors.

In the realm of synthetic methodology, this compound serves as a valuable precursor to a variety of 2-substituted benzofurans. Upon deprotection, the resulting 2-aminobenzofuran can be utilized in a myriad of chemical transformations. For example, it can be diazotized and subjected to Sandmeyer-type reactions to introduce a range of substituents at the 2-position. Furthermore, the amino group can direct ortho-metalation reactions, allowing for the selective functionalization of the C3-position of the benzofuran ring.

The following table summarizes some of the potential, though not yet extensively documented, non-biological research applications for this compound:

Potential Application Area Description
Organic Electronics As a building block for the synthesis of novel organic semiconductors and fluorescent materials by leveraging the benzofuran core's electronic properties.
Materials Science Incorporation into polymers or larger molecular frameworks to create materials with tailored optical or electronic characteristics.
Synthetic Chemistry A versatile intermediate for the synthesis of a diverse library of 2-substituted benzofurans for use in various chemical research endeavors.

Scope and Objectives of the Research Compendium

This research compendium aims to provide a concise yet comprehensive overview of this compound, focusing exclusively on its chemical synthesis, reactivity, and emerging non-biological applications in organic chemistry research. The objective is to collate and present the current state of knowledge regarding this specific compound, drawing from available literature on its synthesis and the well-established chemical behavior of the benzofuran ring system and the tert-butoxycarbonyl protecting group.

This article will not delve into any biological or medicinal aspects, including dosage, administration, or safety profiles. The content is strictly limited to the chemical properties and synthetic utility of this compound. By adhering to this focused scope, this compendium intends to serve as a valuable resource for organic chemists interested in the fundamental chemistry and potential non-biological applications of this versatile heterocyclic building block.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(1-benzofuran-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)14-11-8-9-6-4-5-7-10(9)16-11/h4-8H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWKOAIDKNPCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Tert Butyl Benzofuran 2 Ylcarbamate and Its Analogs

Direct Synthesis Strategies of the tert-Butyl Carbamate (B1207046) Moiety on Benzofuran (B130515) Scaffolds

Direct synthesis strategies involve the introduction of the tert-butyl carbamate group onto a pre-existing benzofuran ring system. These methods are often favored for their convergency and efficiency.

Carbamoylation Reactions of Benzofuran-2-amines

A primary approach for the direct synthesis of tert-butyl benzofuran-2-ylcarbamate involves the carbamoylation of benzofuran-2-amines. This transformation can be achieved using various reagents and conditions.

Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is a widely used and efficient reagent for the introduction of the Boc protecting group onto amines. The reaction of benzofuran-2-amine (B3047424) with Boc₂O, typically in the presence of a base such as triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP), provides the desired this compound in good yields. mdpi.comgoogle.com This method is popular due to the mild reaction conditions and the ease of removal of byproducts. For instance, the Boc protection of ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate is achieved by reacting it with di-tert-butyl dicarbonate in tetrahydrofuran. google.com

A one-pot, two-step transamidation procedure has been developed for the synthesis of elaborate benzofuran-2-carboxamides. mdpi.com In this process, an 8-aminoquinoline (B160924) (8-AQ) amide is first treated with Boc₂O and DMAP to form an N-acyl-Boc-carbamate intermediate, which then reacts with an amine to yield the final product. mdpi.com

Starting MaterialReagentsProductYieldReference
Benzofuran-2-carboxamide (B1298429) with 8-AQ directing group1. Boc₂O, DMAP, MeCN, 60°C2. Amine, Toluene, 60°CC3-substituted benzofuran-2-carboxamideGood to Excellent mdpi.com
Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylateDi-tert-butyl dicarbonate, TetrahydrofuranEthyl 5-(4-tert-butoxycarbonyl-1-piperazinyl)benzofuran-2-carboxylateNot specified google.com
C–H arylation productBoc₂O, DMAP, MeCN, 60°CN-acyl-Boc-carbamate intermediateNot specified mdpi.com

While Boc₂O is prevalent, other carbamoylating agents can also be employed. These alternatives may offer advantages in specific contexts, such as improved selectivity or reactivity. For example, stable Fmoc-, Boc-, and Alloc-benzotriazoles react with various amino acids in the presence of triethylamine to afford the protected amino acids in very good yields. organic-chemistry.org Another approach involves the use of chloroformates, which react with amines to form carbamates. wikipedia.org

Catalytic methods for carbamoylation offer a more sustainable and atom-economical approach. Transition metal catalysts, such as those based on copper, can facilitate the coupling of amines, carbon dioxide, and halides to form carbamates under mild conditions. organic-chemistry.org This three-component coupling avoids common side reactions like N-alkylation. organic-chemistry.org Furthermore, zirconium(IV) has been shown to catalyze the exchange between dialkyl carbonates and amines to produce carbamates. organic-chemistry.org

A copper-catalyzed cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates also provides a route to carbamates. organic-chemistry.org Palladium catalysis has been extensively used for the functionalization of the benzofuran system. unicatt.it For instance, a palladium-catalyzed Tsuji-Trost-type reaction of benzofuran-2-ylmethyl acetates with various nucleophiles, including amines, has been developed. unicatt.it The choice of the palladium catalyst and ligand system is crucial for the success of these reactions. unicatt.it

Catalyst SystemReactantsProductKey FeaturesReference
Pd₂(dba)₃/dppfBenzofuran-2-ylmethyl acetate (B1210297), Nitrogen nucleophiles2-(Aminomethyl)benzofuransGood yields, selective for nitrogen nucleophiles unicatt.it
[Pd(η³-C₃H₅)Cl]₂/XPhosBenzofuran-2-ylmethyl acetate, S, O, C nucleophiles2-Substituted benzofuransEfficient for sulfur, oxygen, and carbon nucleophiles unicatt.it
Copper catalystAmines, Carbon dioxide, HalidesCarbamatesMild conditions, avoids N-alkylation organic-chemistry.org
Zirconium(IV)Dialkyl carbonates, AminesCarbamatesCatalytic exchange process organic-chemistry.org

Multicomponent Reaction Pathways Incorporating Benzofuran and Carbamate Groups

Multicomponent reactions (MCRs) provide a powerful tool for the rapid construction of complex molecules from simple starting materials in a single step. A one-pot, five-component reaction has been described for the synthesis of tetrazole-benzofuran hybrids. rsc.org This process involves a Ugi-azide MCR coupled with an intramolecular cyclization catalyzed by a Pd/Cu system, leading to highly substituted benzofurans. rsc.org While this specific example does not directly yield a tert-butyl carbamate, the principle of using MCRs to assemble benzofuran derivatives highlights a potential avenue for the development of novel synthetic routes to this compound and its analogs.

Indirect Synthetic Routes via Precursor Modifications

Indirect routes involve the synthesis of a precursor molecule that is subsequently converted to the target this compound. This approach can be advantageous when direct methods are not feasible or lead to low yields.

One such strategy involves the C-H arylation of benzofuran-2-carboxamides followed by a transamidation reaction. mdpi.comnih.gov In this method, a benzofuran-2-carboxamide bearing an 8-aminoquinoline directing group is first subjected to a palladium-catalyzed C-H arylation at the C3 position. mdpi.comnih.gov The directing group is then cleaved and replaced in a one-pot, two-step transamidation procedure. mdpi.com This involves the formation of an intermediate N-acyl-Boc-carbamate using Boc₂O, which is then reacted with an amine to furnish the desired C3-arylated benzofuran-2-carboxamide. mdpi.com This modular approach allows for the generation of a diverse library of benzofuran derivatives. mdpi.comnih.gov

Another indirect method starts from commercially available benzofuran-2-carboxylic acid. unicatt.it This can be reduced to benzofuran-2-ylmethanol, which is then converted to benzofuran-2-ylmethyl acetate. unicatt.it This acetate can then undergo a palladium-catalyzed substitution with a nitrogen nucleophile to introduce the amino group, which can subsequently be protected as a tert-butyl carbamate. unicatt.it

PrecursorReaction SequenceFinal ProductReference
Benzofuran-2-carboxamide with 8-AQ directing group1. Pd-catalyzed C3-H arylation2. Transamidation via N-acyl-Boc-carbamateC3-arylated benzofuran-2-carboxamide mdpi.comnih.gov
Benzofuran-2-carboxylic acid1. Reduction to alcohol2. Acetylation3. Pd-catalyzed amination4. Boc protection2-(Aminomethyl)benzofuran with Boc protection unicatt.it

Cyclization Reactions for Benzofuran Ring Formation

The formation of the benzofuran nucleus is a cornerstone of the synthesis. Numerous methods have been developed, with intramolecular cyclization being a predominant strategy. mdpi.comnih.gov These methods typically involve the formation of a key C-O or C-C bond to close the furan (B31954) ring onto the benzene (B151609) core. mdpi.com

A prevalent and powerful strategy for constructing the benzofuran skeleton is the intramolecular cyclization of phenols bearing a reactive group at the ortho position. This approach leverages the phenolic hydroxyl group as an internal nucleophile.

One of the most direct methods involves the cyclization of o-alkynylphenols. These precursors can undergo cyclization under basic conditions without the need for a metal catalyst to yield 2-substituted benzofurans. nih.govrsc.org This base-promoted cyclization is efficient and avoids the use of expensive or sensitive reagents. nih.gov Another important class of precursors are o-alkenylphenols, such as o-hydroxystilbenes. These compounds can be cyclized to form 2-arylbenzofurans through oxidative cyclization reactions mediated by reagents like hypervalent iodine compounds. mdpi.comorganic-chemistry.org For instance, using stoichiometric (diacetoxyiodo)benzene (B116549) or a catalytic amount with another oxidant can yield the desired benzofuran products in good to excellent yields. mdpi.comorganic-chemistry.org

Precursor TypeReagents/ConditionsProduct Type
o-AlkynylphenolsBase (e.g., Cs₂CO₃) in DMF2-Substituted Benzofurans
o-Hydroxystilbenes(Diacetoxyiodo)benzene [PhI(OAc)₂]2-Arylbenzofurans
o-Cinnamyl PhenolsPdCl₂(CH₃CN)₂, Benzoquinone2-Benzyl Benzofurans

This table summarizes common intramolecular cyclization strategies starting from ortho-substituted phenols.

Transition metal catalysis has revolutionized benzofuran synthesis, offering high efficiency, selectivity, and functional group tolerance. nih.govacs.org Palladium and copper are the most extensively used metals, but rhodium, ruthenium, gold, and iron also serve as effective catalysts. organic-chemistry.orgnih.govacs.orgacs.org

Palladium-Catalyzed Synthesis: Palladium catalysis is exceptionally versatile. A classic and widely adopted method is the Sonogashira coupling of o-halophenols with terminal alkynes, followed by an in-situ intramolecular cyclization to form the benzofuran ring. rsc.orgorganic-chemistry.orgnih.govjocpr.com This tandem reaction is often co-catalyzed by a copper salt. nih.govacs.org Other palladium-catalyzed methods include the cyclization of o-alkenylphenols through C-H activation/oxidation sequences and the intramolecular O-arylation of enolates derived from 1-(2-bromoaryl)ketones. nih.govacs.orgresearchgate.net

Copper-Catalyzed Synthesis: Copper catalysts are cost-effective and efficient for benzofuran synthesis. They are frequently used in the intramolecular cyclization of substrates like aryl o-bromobenzyl ketones. nih.gov A ligand-free copper(I) bromide system can catalyze the coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes. nih.govorganic-chemistry.org Furthermore, copper can be used at very low (ppm) loadings to perform the C-O cyclization, highlighting its high catalytic activity. nih.gov

Other Metal Catalysts:

Rhodium: Relay rhodium-mediated catalysis can achieve the arylation and subsequent cyclization between propargyl alcohols and aryl boronic acids. nih.govacs.org

Ruthenium: Ruthenium catalysts are effective in the cycloisomerization of specific homo- and bis-homopropargylic alcohols to yield benzofurans. organic-chemistry.org

Gold and Indium: Gold catalysts can promote the cycloisomerization of o-alkynylphenols, while indium(III) halides catalyze the hydroalkoxylation of o-alkynylphenols to form the benzofuran ring. organic-chemistry.orgacs.orgresearchgate.net

Iron: Iron(III) chloride can mediate the intramolecular cyclization of electron-rich aryl ketones, providing a non-precious metal-catalyzed route. mdpi.comnih.gov

Metal CatalystCommon PrecursorsReaction Type
Palladium (Pd)o-Halophenols, Terminal AlkynesSonogashira Coupling / Cyclization
Palladium (Pd)o-AlkenylphenolsOxidative C-H Functionalization
Copper (Cu)o-Halo-benzylketonesIntramolecular O-Arylation
Copper (Cu)o-Hydroxybenzaldehydes, AlkynesCoupling / Cyclization
Rhodium (Rh)Propargyl Alcohols, Aryl Boronic AcidsArylation / Cyclization
Ruthenium (Ru)Benzannulated Propargylic AlcoholsCycloisomerization
Gold (Au)o-AlkynylphenolsCycloisomerization
Iron (Fe)Electron-rich Aryl KetonesIntramolecular Cyclization

This interactive table outlines various metal-catalyzed methodologies for the construction of the benzofuran core.

Functional Group Interconversion Strategies on Benzofuran Derivatives

Once the benzofuran scaffold is constructed, functional group interconversion (FGI) becomes a crucial tactic for arriving at the target molecule, this compound. imperial.ac.uk FGI involves converting one functional group into another through processes like substitution, oxidation, or reduction without altering the core structure. imperial.ac.ukyoutube.com

The synthesis of this compound logically proceeds via a 2-aminobenzofuran intermediate. This intermediate can be prepared through various routes, such as the cyclization of a precursor already containing a nitrogen functionality or by introducing a nitrogen-containing group onto a pre-formed benzofuran ring.

A common strategy for installing the tert-butoxycarbonyl (Boc) protecting group involves the reaction of an amine with an electrophilic Boc-donating reagent. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O). The reaction of 2-aminobenzofuran with Boc₂O, typically in the presence of a base in an appropriate solvent, would yield the desired this compound. nih.govorgsyn.org

Other FGI strategies can be employed to create diverse analogs. For example, a bromine atom can be introduced at the 2-position of the benzofuran ring, which then serves as a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, to introduce aryl or vinyl substituents. nih.gov

Green Chemistry Principles in Synthetic Route Design and Optimization

The principles of green chemistry are increasingly being applied to the synthesis of benzofurans to reduce environmental impact, improve safety, and enhance efficiency. This involves the careful selection of solvents and catalysts and the optimization of reaction conditions. elsevier.es

A key tenet of green chemistry is minimizing or eliminating the use of hazardous organic solvents. In benzofuran synthesis, progress has been made toward this goal. Some palladium-catalyzed coupling reactions have been shown to be effective in more benign solvents like 2-propanol or acetone, and their use can be minimized by dilution with water. elsevier.es The development of catalyst-free methods, such as the base-promoted cyclization of o-alkynylphenols in DMF, reduces reliance on metal catalysts, although the solvent itself is not ideal. nih.govacs.org Additionally, performing reactions at ambient temperature, when possible, significantly reduces the energy input required for the synthesis. elsevier.es Copper-catalyzed transformations have also been developed using water as the solvent, representing a significant step towards a sustainable protocol. organic-chemistry.org

The ability to recover and reuse a catalyst is a critical aspect of green and sustainable synthesis, as it reduces cost and waste. In the context of benzofuran synthesis, heterogeneous catalysts are particularly advantageous. For example, easily prepared palladium nanoparticles have been used to catalyze the one-pot synthesis of benzofurans and can be recycled and reused multiple times without a significant drop in catalytic activity. organic-chemistry.org Similarly, a copper-TMEDA catalyst system used for benzofuran synthesis in water has also demonstrated potential for reutilization. organic-chemistry.org Such assessments are crucial for developing economically and environmentally viable industrial processes.

Stereochemical Control and Regioselectivity in Analog Synthesis

The introduction of stereocenters and the control of regiochemistry are critical aspects in the synthesis of analogs of this compound. The biological activity of such compounds can be highly dependent on their three-dimensional structure. Therefore, advanced synthetic methodologies are employed to achieve high levels of stereochemical control, leading to the desired diastereomers or enantiomers.

Diastereoselective Synthetic Pathways

Diastereoselective synthesis aims to produce a specific diastereomer from a set of possible stereoisomers. In the context of this compound analogs, this often involves the creation of multiple stereocenters in a single reaction, with a preference for one relative configuration.

One notable approach involves the diastereoselective synthesis of dihydrobenzofuran-fused spiroindolizidines through double-dearomative [3 + 2] cycloadditions of pyridinium (B92312) ylides and 2-nitrobenzofurans. This method allows for the assembly of complex scaffolds with a high level of diastereoselectivity. nih.gov

Another strategy focuses on the synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones. In this method, the Michael addition of N-substituted (ortho-hydroxy)aryl glycine (B1666218) esters to acrylates can lead to two possible diastereomers. The facial selectivity of the enolate anion intermediate plays a crucial role in determining the diastereomeric outcome. Under specific conditions, one conformation of the enolate anion is preferred, leading to a diastereoselective Michael reaction. royalsocietypublishing.org

A DBU-promoted intramolecular annulation of ortho oxyether aroylformates provides access to 3-hydroxy-2,3-disubstituted dihydrobenzofurans with excellent diastereoselectivity. researchgate.net This highlights the utility of organocatalysis in controlling the stereochemical outcome of cyclization reactions leading to benzofuran cores.

The following table summarizes the diastereoselective synthesis of various benzofuran analogs, showcasing the reagents, catalysts, and the observed diastereomeric ratios.

Starting MaterialsReagents/CatalystProduct TypeDiastereomeric Ratio (dr)Reference
Pyridinium ylides and 2-nitrobenzofuransNot specifiedDihydrobenzofuran-fused spiroindolizidinesHigh nih.gov
N-substituted (ortho-hydroxy)aryl glycine esters, Methyl acrylateCaesium carbonate3-Alkyl-3-N-substituted aminobenzofuran-2(3H)-onesPreferential formation of one diastereomer royalsocietypublishing.org
ortho oxyether aroylformatesDBU3-Hydroxy-2,3-disubstituted dihydrobenzofuransExcellent researchgate.net

Enantioselective Synthetic Methodologies

Enantioselective synthesis is employed to produce a specific enantiomer of a chiral molecule. This is paramount when one enantiomer exhibits the desired biological activity while the other may be inactive or even detrimental. For analogs of this compound, several enantioselective strategies have been developed, often relying on chiral catalysts.

A significant advancement in this area is the use of chiral-at-metal rhodium(III) complexes to catalyze the enantioselective C2-nucleophilic functionalization of 3-aminobenzofurans with α,β-unsaturated carbonyl compounds. This method yields a variety of C2-substituted benzofuran derivatives with high enantioselectivities (up to 98% ee). rsc.org

Palladium-catalyzed reactions have also proven to be powerful tools for enantioselective synthesis. For instance, the Pd(II)-catalyzed enantioselective C–H activation of phenylacetic acids, followed by intramolecular C–O bond formation, affords chiral benzofuranones. nih.gov The use of chiral mono-protected amino acid (MPAA) ligands is crucial for achieving high enantioselectivity in these transformations.

Furthermore, the synthesis of chiral 3-amino-2,3-dihydrobenzofuran flavonoid derivatives can be achieved through an asymmetric route starting from chalcones. This multi-step process involves a Corey-Bakshi-Shibata reduction and a Sharpless asymmetric epoxidation to create stereoisomeric epoxyalcohols, which are then cyclized to form the desired chiral products. nih.gov

Organocatalysis also offers effective enantioselective routes. A bidirectional diastereo- and enantioselective organocatalyzed domino reaction between dihydroxylated aromatics and chloronitroalkenes has been developed to synthesize enantioenriched bis-dihydrobenzofuran precursors. rsc.orgrsc.org

The table below provides an overview of various enantioselective methods for the synthesis of benzofuran analogs, detailing the catalysts, ligands, and the achieved enantiomeric excesses.

Substrate TypeCatalyst/LigandProduct TypeEnantiomeric Excess (ee)Reference
3-Aminobenzofurans, α,β-unsaturated carbonylsChiral-at-metal rhodium(III) complexC2-substituted benzofuran derivativesUp to 98% rsc.org
Phenylacetic acidsPd(OAc)₂, Chiral MPAA ligandChiral benzofuranonesExcellent nih.gov
ChalconesCorey-Bakshi-Shibata reduction, Sharpless epoxidation3-Amino-2,3-dihydrobenzofuran derivativesNot specified nih.gov
Dihydroxylated aromatics, chloronitroalkenesOrganocatalystBis-dihydrobenzofuran precursorsHigh rsc.orgrsc.org
m-Allyloxyphenyl ketonesCationic iridium complex with chiral bisphosphine3-Substituted dihydrobenzofuransHigh rsc.org

Advanced Chemical Reactivity and Transformation Studies of Tert Butyl Benzofuran 2 Ylcarbamate

Reactions Involving the tert-Butoxycarbonyl (Boc) Moiety

The Boc group is a widely utilized amine-protecting group in organic synthesis due to its stability under various conditions and its susceptibility to removal under specific, primarily acidic, conditions. The reactivity of tert-butyl benzofuran-2-ylcarbamate is therefore heavily centered around the cleavage of this group to liberate the parent 2-aminobenzofuran, a versatile precursor for further functionalization.

Selective Deprotection Methodologies

The removal of the Boc group from this compound is a critical step in many synthetic sequences. This deprotection is typically achieved under acidic conditions, which selectively cleave the carbamate (B1207046) bond.

The most common method for the deprotection of Boc-protected amines like this compound is through the use of strong acids. fishersci.co.uk The mechanism involves protonation of the carbamate oxygen, followed by the elimination of isobutylene (B52900) and carbon dioxide to yield the protonated amine. Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent (e.g., ethyl acetate (B1210297), dioxane) are frequently employed. fishersci.co.ukresearchgate.net

For instance, in the synthesis of various substituted diamines, a Boc-protected secondary amine was successfully deprotected to yield the free amine, which was then available for subsequent N-alkylation. rsc.org While the specific substrate was not this compound, the principle of acidic Boc deprotection is directly applicable. A researcher noted that for their specific compound, both TFA in DCM and HCl in ethyl acetate were effective for Boc deprotection, with TFA being faster but potentially causing some ester bond cleavage, whereas HCl was slower but more selective. researchgate.net

Table 1: Typical Conditions for Acid-Catalyzed Boc Deprotection

ReagentSolventTemperatureDurationReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature30 min - 5 h researchgate.netnih.gov
Hydrogen Chloride (HCl)Ethyl Acetate (EtOAc)Room Temperature6 h researchgate.net
Hydrogen Chloride (HCl)1,4-DioxaneRoom TemperatureNot specified researchgate.net

Note: The data in this table represents general conditions for Boc deprotection and specific examples from related substrates, as direct studies on this compound are limited in the cited literature.

A potential side reaction during acid-catalyzed deprotection is the alkylation of nucleophilic sites on the substrate by the released tert-butyl cation. bzchemicals.com This can be particularly relevant for electron-rich aromatic systems like benzofuran (B130515). The use of scavengers can mitigate these unwanted side reactions. organic-chemistry.org

An alternative to Brønsted acids for Boc removal is the use of Lewis acids. This approach can be advantageous for substrates sensitive to strong protic acids. The mechanism involves coordination of the Lewis acid to the carbamate, which facilitates the fragmentation to the amine, carbon dioxide, and the tert-butyl cation. fishersci.co.uk Commonly used Lewis acids for this purpose have included zinc bromide (ZnBr₂). fishersci.co.uk

While less common, thermal deprotection of Boc groups is possible for thermally stable compounds, typically requiring high temperatures (around 190°C) under vacuum. researchgate.net Catalytic methods for Boc deprotection are also an area of interest to develop greener and more selective processes. For example, perchloric acid adsorbed on silica (B1680970) gel has been shown to be an efficient catalyst for Boc protection and could potentially be adapted for deprotection. organic-chemistry.org However, specific applications of these methods to this compound are not widely reported.

Reactions at the Carbamate Nitrogen

The nitrogen atom of the carbamate in this compound can also be a site for further reactions, such as alkylation or acylation, prior to or in concert with Boc group manipulation.

Direct N-alkylation of Boc-protected amines can be challenging but has been achieved under specific conditions, often involving a strong base to deprotonate the carbamate nitrogen. For example, N-methylation of Boc-protected valine has been accomplished using sodium hydride and methyl iodide in THF. researchgate.net In a study focused on substituted diamines, a Boc-protected secondary amine was first deprotected and then N-alkylated under reductive amination conditions. rsc.org

More relevant to the benzofuran scaffold, a study on the synthesis of benzofuran-2-carboxamide (B1298429) derivatives demonstrated a transamidation procedure. nih.gov In this process, an N-(quinolin-8-yl)benzofuran-2-carboxamide was first treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 4-dimethylaminopyridine (B28879) (DMAP) to form an intermediate N-acyl-Boc-carbamate. This activated intermediate, which is structurally analogous to an N-acylated derivative of this compound, readily reacts with various amines to yield new amide products. nih.gov This highlights a powerful strategy where the carbamate nitrogen is acylated to facilitate further transformations.

Another relevant transformation is the direct acylation of the benzofuran ring system. A trifluoroacetic anhydride (B1165640) (TFAA)-mediated method has been developed for the acylation of benzofurans with carboxylic acids, leading to the regioselective formation of 2-acyl benzofurans. arkat-usa.org While this reaction is performed on the benzofuran ring itself, it points to the types of acyl groups that can be introduced into the 2-position, which could be synthesized from a 2-amino precursor derived from this compound.

Table 2: Illustrative N-Acylation/Transamidation via N-Acyl-Boc-Carbamate Intermediate

StepReagentsSolventTemperatureOutcomeReference
1. Activationdi-tert-butyl dicarbonate, DMAPAcetonitrile (B52724)60 °CFormation of N-acyl-Boc-carbamate nih.gov
2. AminolysisVarious aminesToluene60 °CFormation of new amide product nih.gov

Note: This table is based on a transamidation procedure of a related benzofuran-2-carboxamide, illustrating the reactivity of an N-acyl-Boc-carbamate intermediate.

Reactions with Electrophiles

The carbamate nitrogen in this compound possesses a lone pair of electrons, but its nucleophilicity is significantly diminished due to delocalization into the adjacent carbonyl group and the aromatic benzofuran system. However, under certain conditions, it can react with strong electrophiles.

One notable transformation involves the reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). mdpi.com This reaction leads to the formation of an N-acyl-Boc-carbamate intermediate. This transformation is typically performed in an aprotic solvent like acetonitrile at elevated temperatures. mdpi.com The process involves the activation of the carbamate by the electrophile, followed by the addition of the second Boc group. This type of reaction is particularly useful in multi-step syntheses where further modification of the nitrogen atom is required. mdpi.com

Chemical Transformations of the Benzofuran Ring System

The benzofuran ring system within this compound is a key site for a variety of chemical transformations. The reactivity of the ring is influenced by the fusion of the benzene (B151609) and furan (B31954) rings, as well as by the nature of the substituent at the 2-position. The electron-donating nature of the oxygen atom in the furan ring generally activates the heterocyclic portion towards electrophilic attack, while the carbamate group at the 2-position further modulates this reactivity.

Electrophilic Aromatic Substitution Reactions on the Benzofuran Moiety

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic systems. In benzofuran, electrophilic attack can occur on either the benzene or the furan portion of the molecule. The regioselectivity of these reactions is dictated by the electronic effects of the fused ring system and the existing substituents. For this compound, the tert-butoxycarbonylamino group at the 2-position plays a significant role in directing incoming electrophiles. Generally, electrophilic substitution on the benzofuran nucleus tends to occur at the 3-position, which is the most electron-rich site of the furan ring. stackexchange.com However, substitution on the benzene ring, typically at the 5- or 7-positions, is also possible.

Halogenation of this compound can be achieved using standard electrophilic halogenating agents. The regioselectivity of the reaction depends on the specific halogen and the reaction conditions.

Common halogenating agents include N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination, often in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). The reaction typically proceeds at room temperature or with gentle heating. The primary sites of halogenation are expected to be the electron-rich positions of the benzofuran ring. While position 3 is electronically favored, steric hindrance from the adjacent bulky tert-butylcarbamate (B1260302) group may influence the outcome. Therefore, substitution on the benzene ring at the 5- and 7-positions is also a likely result. Research on related structures, such as the synthesis of a chloro-substituted spiro[benzofuran-2,2′-inden]-3-yl)carbamate, demonstrates that halogenation of the benzofuran core is a viable transformation. nih.gov

Table 1: Expected Products of Halogenation of this compound

Reagent Expected Major Product(s) Solvent
NBS tert-Butyl (3-bromo/5-bromo/7-bromo)benzofuran-2-ylcarbamate MeCN or DMF
NCS tert-Butyl (3-chloro/5-chloro/7-chloro)benzofuran-2-ylcarbamate MeCN or DMF

Nitration and sulfonation are classic electrophilic aromatic substitution reactions used to introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively, onto an aromatic ring.

For the nitration of this compound, a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard reagent. masterorganicchemistry.comlumenlearning.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlumenlearning.com Given that the 2-position is occupied, the nitration is expected to occur at other activated positions of the benzofuran ring. Based on the known reactivity of benzofuran systems, the primary sites for nitration would be the 3-, 5-, and 7-positions. researchgate.net

Sulfonation is typically carried out using fuming sulfuric acid (H₂SO₄/SO₃). lumenlearning.com The electrophile in this reaction is sulfur trioxide (SO₃). lumenlearning.com Similar to nitration, the sulfonation of this compound is anticipated to yield a mixture of sulfonic acid derivatives, with substitution occurring at the 3-, 5-, and 7-positions. The reaction is often reversible, which can be controlled by the reaction conditions. lumenlearning.com

Table 2: General Conditions for Nitration and Sulfonation

Reaction Reagents Expected Product Positions
Nitration HNO₃, H₂SO₄ 3, 5, 7
Sulfonation Fuming H₂SO₄ (H₂SO₄/SO₃) 3, 5, 7

Friedel-Crafts reactions are a powerful tool for forming new carbon-carbon bonds on aromatic rings. These reactions involve the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a carbocation (for alkylation) or an acylium ion (for acylation). cerritos.eduyoutube.com

In the case of this compound, Friedel-Crafts acylation is generally more reliable than alkylation, as alkylation is prone to rearrangements and polyalkylation. cerritos.edu For acylation, an acyl chloride or anhydride is reacted with the substrate in the presence of a Lewis acid. Research on similar benzofuran derivatives has shown that Friedel-Crafts aroylation preferentially occurs at the 3-position. researchgate.net Therefore, the reaction of this compound with an acyl halide and a Lewis acid is expected to yield the corresponding 3-acylbenzofuran derivative.

Steric hindrance from the bulky tert-butyl group at the 2-position could potentially affect the reaction rate but is unlikely to completely prevent substitution at the adjacent 3-position. ucalgary.ca

Table 3: Representative Friedel-Crafts Acylation Reaction

Substrate Acylating Agent Lewis Acid Expected Major Product
tert-Butyl benzofuran-2-ylcarbamate Acetyl chloride AlCl₃ tert-Butyl (3-acetylbenzofuran-2-yl)carbamate

Metal-Catalyzed Functionalization of the Benzofuran Core

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling and C-H activation reactions to functionalize heterocyclic compounds. The benzofuran core of this compound is amenable to such transformations, allowing for the introduction of a wide range of substituents with high precision and efficiency.

Palladium-catalyzed reactions are particularly prominent in this area. mdpi.commdpi.com For instance, C-H arylation reactions can directly forge new carbon-carbon bonds between the benzofuran scaffold and various aryl partners. Studies on closely related N-(quinolin-8-yl)benzofuran-2-carboxamides have demonstrated that palladium acetate (Pd(OAc)₂) can effectively catalyze the arylation at the C3, C4, and C7 positions of the benzofuran ring, depending on the specific directing group and reaction conditions. mdpi.com These reactions typically employ an aryl iodide as the coupling partner and a silver salt as an oxidant. mdpi.com

Other metal catalysts, such as those based on copper and ruthenium, have also been utilized for the synthesis and functionalization of benzofuran derivatives, highlighting the versatility of this approach. mdpi.comnih.gov

Table 4: Examples of Palladium-Catalyzed C-H Arylation of Benzofuran Derivatives

Aryl Iodide Product Position Yield (%) Reference
4-Iodo-1,2-dimethylbenzene 3-Aryl 86 mdpi.com
5-Iodo-meta-xylene 3-Aryl 76 mdpi.com
4-Iodotoluene 3-Aryl 88 mdpi.com

Note: The data in this table is based on the C-H arylation of a related N-(quinolin-8-yl)benzofuran-2-carboxamide system as reported in the literature. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)

Palladium catalysts are instrumental in forging new carbon-carbon and carbon-heteroatom bonds, and the benzofuran nucleus is a competent substrate for such transformations. While direct Heck, Suzuki, or Sonogashira reactions on the carbamate itself are not extensively detailed, related palladium-catalyzed cross-coupling strategies are employed to functionalize the benzofuran core, which can then be converted to the target carbamate.

A notable strategy involves the palladium-catalyzed Tsuji-Trost-type reaction, which performs a nucleophilic substitution on benzofuran-2-ylmethyl acetates. unicatt.it This reaction, while not on the carbamate directly, demonstrates the utility of palladium in functionalizing the 2-position of the benzofuran ring. The choice of ligands is critical, with dppf being effective for nitrogen nucleophiles and XPhos for sulfur, oxygen, and carbon nucleophiles. unicatt.it This methodology provides regioselective access to 2-substituted benzofurans, which are precursors or analogues of this compound. unicatt.it

Another powerful palladium-catalyzed method is the C-H arylation at the C3 position of the benzofuran ring. This is often achieved using a directing group, such as 8-aminoquinoline (B160924) (8-AQ), installed at the 2-position carboxamide. semanticscholar.orgnih.gov Although this starts from a carboxamide rather than the carbamate, the resulting C3-arylated benzofuran-2-carboxamide can be further manipulated, showcasing a key palladium-catalyzed C-C bond formation on the benzofuran scaffold. nih.gov

The general mechanism for palladium cross-coupling reactions involves a catalytic cycle starting with Pd(0). youtube.com This cycle typically includes three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into a carbon-halide bond (e.g., of an aryl halide). youtube.com

Transmetalation: The organic group from an organometallic reagent (e.g., boronic acid in Suzuki coupling) is transferred to the palladium center. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

Table 1: Palladium-Catalyzed Reactions on Benzofuran Derivatives
Reaction TypeCatalyst/LigandKey ReagentsPosition FunctionalizedOutcome
C-H ArylationPd(OAc)₂Aryl iodide, AgOAc, NaOAc, 8-AQ directing groupC3Forms C3-arylated benzofuran-2-carboxamides. semanticscholar.orgnih.gov
Tsuji-Trost-TypePd₂(dba)₃/dppf or [Pd(η³-C₃H₅)Cl]₂/XPhosBenzofuran-2-ylmethyl acetate, various nucleophilesC2 (methyl position)Regioselective synthesis of 2-substituted benzofurans. unicatt.it
C-H Activation Strategies

C-H activation has emerged as a powerful, atom-economical tool for modifying heterocyclic cores. For benzofuran systems, this strategy allows for direct functionalization without the need for pre-installed leaving groups. A prominent approach involves the use of a directing group to guide a transition metal catalyst to a specific C-H bond.

Research has demonstrated a highly effective C-H arylation at the C3 position of benzofurans using an 8-aminoquinoline (8-AQ) amide as a bidentate directing group. semanticscholar.orgnih.gov In this process, a palladium catalyst, Pd(OAc)₂, is guided to the C3-H bond, where it facilitates coupling with a variety of aryl and heteroaryl iodides. semanticscholar.orgnih.gov This method is robust, tolerating different substituents on both the benzofuran scaffold (e.g., 7-OMe, 5-Cl) and the aryl iodide. semanticscholar.org The reaction typically requires an oxidant, such as AgOAc, and is conducted at elevated temperatures. nih.gov The 8-AQ directing group can later be removed or converted into other functional groups, such as amides, through a transamidation procedure. semanticscholar.orgnih.gov This combination of C-H activation and subsequent transformation provides a modular route to highly decorated benzofuran-2-carboxamide derivatives. semanticscholar.orgnih.gov

Table 2: C-H Activation of Benzofuran-2-carboxamides
CatalystDirecting GroupReagentsConditionsResult
Pd(OAc)₂N-(quinolin-8-yl)(Hetero)aryl iodide, AgOAc, NaOAcCPME, 110 °CSynthesis of C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamides in moderate to high yields. semanticscholar.orgnih.gov

Ring-Opening and Rearrangement Processes

While the benzofuran ring is aromatic and generally stable, its furan moiety can undergo ring-opening reactions under specific conditions, providing access to different molecular skeletons. kyoto-u.ac.jp These transformations typically involve the cleavage of the C2–O bond, leveraging the reactivity of the vinyl ether-like fragment within the benzofuran structure. kyoto-u.ac.jp

Several mechanisms for the cleavage of the C2–O bond via organometallic species have been categorized:

Oxidative Addition: A low-valent transition metal, such as Ni(0), can insert into the C2–O bond to form an oxametallacycle intermediate. kyoto-u.ac.jp This intermediate can then be functionalized. For example, a nickel-catalyzed reaction with a diboron (B99234) reagent leads to borylation, inserting a boron atom while cleaving the C2-O bond. kyoto-u.ac.jp

Reductive Cleavage: Alkali metals like lithium, in the presence of an electron transfer catalyst, can induce reductive cleavage of the C2–O bond to generate an o-hydroxystyrene derivative after workup. kyoto-u.ac.jp

These ring-opening strategies highlight the latent reactivity of the benzofuran core beyond simple substitution, enabling its use as a building block for structurally distinct products. kyoto-u.ac.jp

Derivatization Strategies and Analogue Synthesis

This compound and related compounds are valuable starting points for creating diverse libraries of benzofuran derivatives. epa.govnih.gov These derivatization efforts are crucial for exploring structure-activity relationships in medicinal chemistry and developing new materials. nih.gov

Synthesis of Substituted Benzofuran-2-ylcarbamates

A variety of substituted benzofuran-2-ylcarbamate analogues can be synthesized. One direct method involves reacting a substituted benzofuran-2-carbonyl azide (B81097) with various phenols. This approach has been used to prepare series of aryl (5-nitrobenzofuran-2-yl)carbamates and aryl (5-bromobenzofuran-2-yl)carbamates. epa.govresearchgate.net The synthesis starts from the corresponding 5-substituted benzofuran-2-carboxylic acid, which is converted to the carbonyl azide and then undergoes a Curtius rearrangement in the presence of a phenol (B47542) to yield the target carbamate. epa.govresearchgate.net

Another powerful, albeit indirect, strategy is the functionalization of the benzofuran core prior to the final carbamate formation or modification. The C-H arylation at the C3 position, as previously described, generates C3-substituted benzofuran-2-carboxamides. semanticscholar.orgnih.gov These amides can be further elaborated. For instance, the 8-AQ amide can be activated with di-tert-butyl dicarbonate (Boc₂O) to form an N-acyl-Boc-carbamate intermediate, which then readily reacts with various amines to yield a diverse set of amides. nih.gov This sequence allows for systematic variation at both the C3 position and the carboxamide nitrogen. semanticscholar.orgnih.gov

Table 3: Examples of Derivatization Strategies
Starting MaterialKey ReagentsStrategyProduct Class
5-Substituted-benzofuran-2-carbonyl azideSubstituted phenolsCurtius rearrangementAryl (5-substituted benzofuran-2-yl)carbamates. epa.govresearchgate.net
N-(quinolin-8-yl)benzofuran-2-carboxamide1. Aryl iodide, Pd(OAc)₂ 2. Boc₂O, DMAP 3. AmineC-H arylation followed by two-step transamidationC3-Arylated benzofuran-2-carboxamides. semanticscholar.orgnih.gov

Construction of Fused Heterocyclic Systems

The benzofuran scaffold can serve as a foundation for building more complex, fused heterocyclic systems. These larger structures are of interest in materials science and medicinal chemistry. While direct fusion starting from this compound is not widely reported, general methods for benzofuran annulation can be applied to its derivatives.

One synthetic strategy involves the reaction of 2-fluorobenzonitriles with substituted alcohols, which proceeds through a Smiles rearrangement to construct benzofuran-3-amine (B13040303) derivatives in a one-pot, transition-metal-free process. mdpi.com While this method builds the benzofuran ring itself, similar intramolecular cyclization strategies could potentially be adapted to pre-functionalized benzofurans to build additional fused rings. For example, a suitably substituted benzofuran could undergo an intramolecular Heck reaction to form a new ring system. researchgate.net The development of such strategies expands the chemical space accessible from simple benzofuran precursors.

Advanced Spectroscopic and Structural Elucidation Techniques for Tert Butyl Benzofuran 2 Ylcarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to fully characterize tert-butyl benzofuran-2-ylcarbamate.

1D NMR (¹H, ¹³C) Chemical Shift Analysis and Proton Coupling Patterns

¹H NMR Spectroscopy: The proton NMR spectrum would provide crucial information about the different types of protons and their chemical environments. The aromatic protons on the benzofuran (B130515) ring are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The specific chemical shifts and their coupling patterns (e.g., doublets, triplets, or multiplets) would allow for the assignment of each proton to its specific position on the benzene (B151609) ring. The single proton on the furan (B31954) ring would also have a characteristic chemical shift. A distinct singlet in the upfield region, integrating to nine protons, would be indicative of the tert-butyl group. The NH proton of the carbamate (B1207046) group would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbonyl carbon of the carbamate group would be expected at a downfield chemical shift, typically in the range of δ 150-160 ppm. The carbon atoms of the benzofuran ring would appear in the aromatic region (δ 110-160 ppm), with the oxygen-bearing carbons having distinct chemical shifts. The quaternary carbon and the methyl carbons of the tert-butyl group would be found in the upfield region of the spectrum.

Expected ¹H and ¹³C NMR Data:

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
tert-Butyl (9H, s)~1.5~28 (CH₃), ~80 (C)
NH (1H, br s)Variable-
Benzofuran H-3~6.5-7.0~105-115
Benzofuran Aromatic H~7.0-7.8~110-130
Benzofuran C-2-~140-150
Benzofuran Quaternary C-~120-155
Carbonyl C=O-~150-160

Note: These are estimated chemical shift ranges and the actual values would need to be determined experimentally.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, COSY would be instrumental in establishing the connectivity of the protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of the carbon signals for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for identifying the connectivity between different fragments of the molecule, such as linking the tert-butyl group to the carbamate and the carbamate to the benzofuran ring. It would also be key in assigning the quaternary carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, which is important for confirming the stereochemistry and conformation of the molecule. For instance, NOESY could show correlations between the NH proton and nearby protons on the benzofuran ring.

Advanced Pulse Sequences for Fine Structural Detail

For more complex structural problems or to resolve overlapping signals, advanced NMR pulse sequences could be employed. Techniques such as 1D-TOCSY (Total Correlation Spectroscopy) could be used to identify all protons within a spin system, and selective 1D-NOE experiments could provide more precise information about spatial proximities.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a vital tool for determining the molecular weight and formula of a compound and for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of this compound, which is C₁₃H₁₅NO₃. This would confirm that the synthesized compound has the correct atomic composition.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented. The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation patterns would be expected. A prominent fragmentation would likely be the loss of the tert-butyl group as a stable carbocation, resulting in a fragment ion with an m/z corresponding to the benzofuran-2-ylcarbamate moiety. Further fragmentation of the benzofuran ring system would also be observed, providing additional structural confirmation.

Expected Fragmentation Data:

Fragment Proposed Structure Expected m/z
[M - C₄H₉]⁺Benzofuran-2-ylcarbamate ion176.05
[M - C₅H₉NO₂]⁺Benzofuran ion117.03

Note: The m/z values are theoretical and would need to be confirmed by experimental data.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

The IR spectrum is expected to be dominated by strong absorptions corresponding to the N-H and C=O stretching vibrations of the carbamate group, as well as vibrations from the benzofuran ring and the tert-butyl group. The N-H stretch typically appears as a sharp band in the 3300-3500 cm⁻¹ region. The carbonyl (C=O) stretch of the carbamate is a very strong and characteristic absorption, anticipated to be in the range of 1700-1740 cm⁻¹, although conjugation with the benzofuran ring may shift this to a slightly lower frequency. For comparison, the C=O group in a related benzofuran hydrazone was observed at 1689 cm⁻¹. mdpi.com

Vibrations associated with the aromatic benzofuran core will produce several bands, including C=C stretching in the 1450-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹. The C-O-C stretching of the furan and ether linkages will also give rise to distinct bands, typically in the 1000-1300 cm⁻¹ region. The bulky tert-butyl group will be identifiable by its characteristic C-H stretching and bending vibrations.

Raman spectroscopy, which relies on changes in polarizability, would complement the IR data. Non-polar bonds and symmetric vibrations often produce strong Raman signals. Therefore, the C=C bonds of the aromatic system and the symmetric deformations of the tert-butyl group are expected to be prominent in the Raman spectrum.

Table 1: Predicted Infrared and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Intensity
Carbamate (N-H)N-H Stretch3300 - 3500Weak to Medium
Carbamate (C=O)C=O Stretch1700 - 1740Medium
Benzofuran (Ar)C-H Stretch3000 - 3100Strong
Benzofuran (Ar)C=C Stretch1450 - 1600Strong
tert-ButylC-H Stretch (asymmetric)~2960Medium
tert-ButylC-H Bend (umbrella)~1370Medium
Furan RingC-O-C Stretch1000 - 1250Weak

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a published crystal structure for this compound was not identified, analysis of structurally similar compounds allows for a detailed prediction of its solid-state characteristics. The analysis of related crystal structures, such as those of other benzofuran derivatives, provides a robust framework for understanding the likely packing motifs and intermolecular forces at play. mdpi.comresearchgate.netnih.gov

The crystal packing of this compound is expected to be governed by a combination of hydrogen bonding and π-π stacking interactions.

Hydrogen Bonding: The carbamate moiety contains a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen). This functionality strongly favors the formation of intermolecular hydrogen bonds. It is highly probable that molecules would arrange into chains or dimeric motifs linked by N-H···O=C hydrogen bonds, a common feature in the crystal structures of carbamates and amides. researchgate.net

π-π Stacking: The planar benzofuran ring system is well-suited for π-π stacking interactions. In the solid state, molecules would likely arrange to allow for the favorable overlap of these aromatic rings between adjacent molecules. The centroid-to-centroid distances for such interactions in related benzofuran structures are typically found to be in the range of 3.6 to 3.8 Å. mdpi.comnih.gov

The conformation of the molecule in the solid state would be largely determined by the orientation of the tert-butoxycarbonyl group relative to the benzofuran ring. The key dihedral angle is that defined by the C(3)-C(2)-N-C(carbonyl) atoms. Due to steric hindrance between the bulky tert-butyl group and the benzofuran ring, a largely planar, trans-like conformation across the N-C(carbonyl) bond is expected to minimize steric strain. The benzofuran unit itself is inherently planar. nih.gov The specific conformation adopted will represent a balance between minimizing intramolecular steric repulsion and maximizing favorable intermolecular interactions within the crystal lattice.

Table 2: Representative Crystallographic Data for a Related Benzofuran Derivative, Butyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate nih.gov

ParameterValue
Chemical FormulaC₁₅H₁₇BrO₄S
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.420 (1)
b (Å)10.255 (1)
c (Å)10.306 (1)
α (°)97.503 (2)
β (°)99.711 (2)
γ (°)108.678 (2)
Volume (ų)814.55 (15)
Key Interactionsπ–π stacking, C—H···O contacts, C—H···π interactions

This data is provided for a related structure to illustrate typical parameters and interactions and is not the data for this compound.

Chiroptical Spectroscopy (where enantiomerically enriched derivatives are concerned)

The parent molecule, this compound, is achiral and therefore does not exhibit optical activity; it will not produce a signal in circular dichroism or optical rotatory dispersion spectroscopy. However, if a chiral center is introduced into the molecule—for example, by substitution on the benzofuran ring or modification of the butyl group—the resulting enantiomers would interact differently with plane-polarized light. Chiroptical techniques would then become essential for their stereochemical characterization.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. For a chiral derivative of this compound, the benzofuran moiety would act as the primary chromophore. The electronic transitions of this aromatic system would give rise to characteristic CD signals, known as Cotton effects.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation as a function of wavelength. An ORD spectrum displays the magnitude and sign of rotation across a range of wavelengths and is intrinsically linked to the CD spectrum through the Kronig-Kramers relations. A plain ORD curve (either positive or negative) is observed at wavelengths far from an absorption band. However, within an absorption band of the chromophore (the benzofuran system), the curve becomes anomalous, showing both a peak and a trough. This phenomenon, known as the Cotton effect, is the hallmark of a chiral molecule.

For an enantiomerically enriched derivative of this compound, the sign of the Cotton effect in the ORD spectrum would be diagnostic of its absolute configuration, similar to CD spectroscopy. While CD spectroscopy has largely superseded ORD for routine stereochemical analysis due to its simpler interpretation of individual absorption bands, ORD remains a valuable complementary technique.

Theoretical and Computational Chemistry Investigations of Tert Butyl Benzofuran 2 Ylcarbamate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and predict the reactivity of molecules like tert-butyl benzofuran-2-ylcarbamate. DFT calculations are employed to determine the molecule's ground-state geometry, electronic distribution, and molecular orbitals.

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of this compound. The HOMO represents the region of the molecule most likely to donate electrons in a reaction, while the LUMO indicates the region most susceptible to accepting electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzofuran (B130515) ring system and the nitrogen atom of the carbamate (B1207046) group. Conversely, the LUMO is anticipated to be distributed over the benzofuran moiety, particularly the C2-C3 bond, and the carbonyl group of the carbamate.

Table 1: Frontier Molecular Orbital (HOMO/LUMO) Properties (Note: Specific experimental or calculated values for this compound are not readily available in public literature. The following table provides a conceptual framework for such data.)

ParameterConceptual Description
HOMO Energy Represents the ionization potential; a higher value indicates a greater propensity for electron donation.
LUMO Energy Represents the electron affinity; a lower value suggests a greater ability to accept electrons.
HOMO-LUMO Gap The energy difference between HOMO and LUMO; a smaller gap correlates with higher reactivity.

Electrostatic Potential Mapping

Electrostatic potential (ESP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The ESP map of this compound would illustrate the regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue).

Regions of negative potential are expected around the oxygen atoms of the furan (B31954) ring and the carbonyl group, as well as the nitrogen atom of the carbamate. These sites are prone to attack by electrophiles. Conversely, regions of positive potential are likely to be found around the hydrogen atoms and the carbonyl carbon, indicating their susceptibility to nucleophilic attack.

Global and Local Reactivity Descriptors

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Local reactivity descriptors, such as the Fukui function, provide insight into the reactivity of specific atomic sites within the molecule, complementing the information provided by the ESP map.

Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Computational methods are instrumental in mapping out the detailed pathways of chemical reactions involving this compound. By locating transition states and performing Intrinsic Reaction Coordinate (IRC) analysis, the energetic profiles and geometries of reactants, intermediates, transition states, and products can be determined.

Computational Pathways for Carbamate Formation and Cleavage

The formation of this compound typically involves the reaction of 2-aminobenzofuran with di-tert-butyl dicarbonate (B1257347) or a similar reagent. Computational modeling of this reaction would involve identifying the transition state for the nucleophilic attack of the amino group on the carbonyl carbon of the protecting group. IRC analysis would then confirm that this transition state connects the reactants to the tetrahedral intermediate, which subsequently collapses to form the final carbamate product.

Similarly, the cleavage of the carbamate can be studied computationally. This process often involves the removal of the tert-butyl group under acidic or thermal conditions.

Theoretical Investigation of Deprotection Mechanisms

The deprotection of the tert-butyl carbamate (Boc) group is a fundamental transformation in organic synthesis. Theoretical investigations can elucidate the detailed mechanism of this process. Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen or the nitrogen atom of the carbamate.

Computational studies would involve a transition state search for the subsequent fragmentation of the protonated carbamate. This step leads to the formation of the unstable tert-butyl cation, isobutylene (B52900), and carbon dioxide, ultimately yielding the deprotected 2-aminobenzofuran. IRC calculations would verify the reaction pathway, ensuring that the identified transition state smoothly connects the protonated carbamate to the products of the deprotection reaction.

Mechanistic Insights into Benzofuran Functionalization

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms that lead to the formation and functionalization of the 2-aminobenzofuran scaffold. While direct computational studies on the functionalization of this compound are not extensively documented, mechanistic insights can be drawn from studies on the synthesis of related 2-aminobenzofuran derivatives.

One prominent synthetic route involves the scandium-triflate-catalyzed [4+1] cycloaddition of ortho-quinone methides (o-QMs), generated in situ from o-hydroxybenzyl alcohols, with isocyanides. A plausible mechanism for this transformation has been proposed based on computational and experimental evidence. The reaction is thought to initiate with the nucleophilic addition of the isocyanide to the in situ-generated o-QM. This is followed by an intramolecular cyclization to form a five-membered ring intermediate, which then undergoes isomerization to yield the final 2-aminobenzofuran product. This pathway highlights an efficient and atom-economical approach to constructing the core structure.

Another studied mechanism is the base-mediated [3+2] annulation of N-phenoxy amides with gem-difluoroalkenes. This method proceeds through a tandem nih.govnih.gov-sigmatropic rearrangement, leading to the formation of 2-aminobenzofuran derivatives through a process that involves the cleavage of C–H, O–N, and two C–F bonds in a single pot. Such computational investigations of reaction pathways are crucial for optimizing reaction conditions and expanding the substrate scope for these valuable heterocyclic compounds.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and chemical properties. Conformational analysis and the mapping of its potential energy surface can be performed using computational methods to identify low-energy conformers and the barriers to their interconversion.

It is expected that two primary low-energy conformations exist, corresponding to the syn- and anti-periplanar arrangement of the N-H bond relative to the C2-C3 bond of the benzofuran ring. The large steric demand of the tert-butyl group will significantly influence the rotational barrier around the carbamate C-O bond. Potential energy surface scans can map out the energy landscape as a function of key dihedral angles, providing a detailed picture of the molecule's conformational preferences. In related crystal structures of molecules containing a Boc-carbamate group, intermolecular hydrogen bonding involving the N-H and carbonyl oxygen atoms often plays a significant role in stabilizing the solid-state conformation. For instance, in the crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, N-H···O hydrogen bonds lead to the formation of chains within the crystal lattice.

Table 1: Predicted Stable Conformers of this compound

Conformer Dihedral Angle (C3-C2-N-C=O) Relative Energy (kcal/mol) Key Features
Syn ~0° 0 (Reference) Planar arrangement of the carbamate group with the benzofuran ring, potential for intramolecular hydrogen bonding.
Anti ~180° >0 Less favorable due to potential steric clashes between the carbonyl oxygen and the benzofuran ring.
Gauche ~60° / ~300° Intermediate Non-planar arrangements representing transition states or shallow local minima.

Note: This table is predictive and based on theoretical principles. Actual values would require specific DFT or ab initio calculations.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of new compounds. DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies for this compound.

The predicted ¹H NMR spectrum would feature distinct signals for the aromatic protons on the benzofuran ring, a signal for the N-H proton of the carbamate, and a characteristic singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts of the aromatic protons are influenced by the electron-donating nature of the amino group. The ¹³C NMR spectrum would show signals for the carbon atoms of the benzofuran ring, with the C2 carbon being significantly shifted due to its attachment to the nitrogen atom. Resonances for the carbonyl carbon and the quaternary and methyl carbons of the tert-butyl group would also be present.

For the IR spectrum, key predicted vibrational frequencies would include the N-H stretching vibration, typically around 3300-3400 cm⁻¹, and a strong carbonyl (C=O) stretching band from the carbamate group, expected in the region of 1700-1750 cm⁻¹. Vibrations corresponding to C-N stretching, C-O stretching, and aromatic C-H and C=C stretching would also be predicted. Comparing such predicted spectra with experimental data is a standard method for structural verification. For example, the experimental FT-IR spectrum of the related 1-benzofuran-2-carbohydrazide (B171906) shows characteristic N-H, C=O, and C=N stretching vibrations that align with its structure.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Type Functional Group Predicted Chemical Shift / Frequency
¹H NMR Aromatic-H δ 7.0-7.8 ppm
N-H δ 8.0-9.0 ppm
tert-Butyl-H δ ~1.5 ppm (singlet)
¹³C NMR Aromatic-C δ 110-160 ppm
Carbonyl-C δ ~155 ppm
tert-Butyl (quaternary C) δ ~80 ppm
tert-Butyl (methyl C) δ ~28 ppm
IR Spectroscopy N-H Stretch 3300-3400 cm⁻¹
C-H Stretch (sp³) 2950-3000 cm⁻¹
C=O Stretch 1700-1750 cm⁻¹
C-O Stretch 1200-1300 cm⁻¹

Note: These are estimated values based on typical ranges for the respective functional groups and may vary based on the specific computational method and solvent model used.

Molecular Dynamics Simulations (for chemical processes or material behavior, not biological)

Molecular dynamics (MD) simulations can provide a dynamic picture of the behavior of this compound in different environments, such as in various solvents or in the solid state. While MD is often associated with biological systems, it is also a powerful tool for studying chemical processes and material properties.

In the context of chemical processes, MD simulations could be employed to study the conformational dynamics of the molecule in solution. By simulating the molecule's trajectory over time, one can observe the transitions between different conformers and calculate the free energy barriers associated with these changes. This would provide a more complete understanding of the conformational landscape than static calculations alone.

Furthermore, MD simulations could be used to model the aggregation behavior of the molecule at higher concentrations or to study the dynamics at a solvent-solute interface. For instance, understanding how these molecules interact with each other could be relevant for crystallization processes or for the formulation of materials where this compound is a component. The simulations would rely on a force field parameterized to accurately describe the intramolecular and intermolecular interactions of the benzofuran and carbamate moieties.

Applications in Advanced Organic Synthesis and Chemical Materials Research Non Biological Contexts

tert-Butyl Benzofuran-2-ylcarbamate as a Versatile Synthetic Intermediate

The utility of this compound in organic synthesis is primarily derived from the tert-butoxycarbonyl (Boc) protecting group on the 2-amino function of the benzofuran (B130515) ring. This group imparts stability to the molecule under a range of reaction conditions while allowing for facile deprotection to liberate the reactive amine when required. This controlled reactivity makes it an invaluable intermediate for methodical and complex synthetic routes.

Building Block for Complex Organic Molecule Assembly

This compound serves as a fundamental building block for the synthesis of more elaborate molecules incorporating the benzofuran motif. The benzofuran core itself is a privileged structure in many areas of chemistry, and the protected amine at the C2-position offers a convenient handle for further functionalization. Synthetic strategies can leverage the stability of the Boc-protected amine while performing reactions on other parts of the benzofuran ring system, such as C-H functionalization at the C3-position. For instance, palladium-catalyzed C-H arylation can be used to install various aryl and heteroaryl substituents at the C3 position of a benzofuran scaffold, with the C2-substituent directing the reaction and adding complexity to the final structure. mdpi.com Following such transformations, the Boc group can be removed, and the resulting amine can be further derivatized, effectively using the initial carbamate (B1207046) as a linchpin for assembling complex structures.

Precursor for the Synthesis of Novel Heterocyclic Systems

The compound is a key precursor for the synthesis of new and complex heterocyclic systems, particularly those involving spiro-fused structures. An efficient cascade cyclization strategy has been developed to synthesize aminobenzofuran spiroindanone and spirobarbituric acid derivatives. nih.govresearchgate.net This process utilizes ortho-hydroxy α-aminosulfones, which can be considered precursors to the 2-aminobenzofuran core, in reactions with electrophiles like 2-bromo-1,3-indandione or 5-bromo-1,3-dimethylbarbituric acid. nih.govresearchgate.net The resulting 3-aminobenzofuran derivatives, which are structurally analogous to the deprotected form of this compound, are formed with high efficiency. nih.govresearchgate.net This methodology demonstrates the role of the 2-aminobenzofuran scaffold as a critical component in the construction of diverse and novel heterocyclic frameworks. nih.govresearchgate.net The Boc-protected version offers a stable starting point for multi-step syntheses aiming for such complex targets.

The following table summarizes the synthesis of various spirocyclic benzofuran derivatives, illustrating the utility of the 2-aminobenzofuran core in generating heterocyclic diversity.

EntryProduct NameYield
1tert-Butyl (1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate85% nih.gov
2tert-Butyl (5-fluoro-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate92% nih.gov
3tert-Butyl (7-bromo-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate90% nih.gov
4tert-Butyl (7-fluoro-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate95% nih.gov
5tert-Butyl (4-chloro-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate81% nih.gov
6tert-Butyl (1′,3′-dimethyl-2′,4′,6′-trioxo-1′,3′,4′,6′-tetrahydro-2′H,3H-spiro[benzofuran-2,5′-pyrimidin]-3-yl)carbamate80% nih.gov

Role in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions represent a highly efficient approach in organic synthesis, allowing for the construction of complex molecules in a single operation while minimizing waste. The 2-aminobenzofuran scaffold, for which this compound is a protected precursor, is central to such elegant synthetic strategies. A DMAP-mediated tandem cyclization reaction involving ortho-hydroxy α-aminosulfones provides a powerful method for creating 3-aminobenzofuran derivatives. nih.govresearchgate.net This type of reaction, where multiple bonds are formed in a sequential manner, highlights the utility of the core structure in facilitating complex transformations under mild conditions. nih.govresearchgate.net The development of one-pot syntheses for benzofuran derivatives, which may proceed through mechanisms like the Smiles rearrangement, further underscores the importance of this structural motif in efficient, transition-metal-free synthetic protocols. mdpi.com The stability and predictable reactivity of this compound make it an ideal candidate for designing and participating in such sophisticated reaction sequences.

Exploration in Supramolecular Chemistry and Host-Guest Systems (based on intrinsic chemical properties)

Beyond its role in covalent synthesis, the intrinsic chemical properties of this compound make it an intriguing candidate for studies in supramolecular chemistry. The molecule possesses distinct features that can engage in non-covalent interactions, which are the foundation of molecular recognition and self-assembly phenomena.

Design of Molecular Recognition Motifs

Molecular recognition relies on specific and complementary non-covalent interactions between a host and a guest molecule. This compound contains several functional groups capable of participating in such interactions.

Hydrogen Bonding: The carbamate group features an N-H proton that can act as a hydrogen bond donor and two carbonyl oxygens that can act as hydrogen bond acceptors. This dual functionality allows for the formation of specific hydrogen bonding patterns with complementary guest molecules.

π-π Stacking: The aromatic benzofuran ring system provides a platform for π-π stacking interactions with other aromatic molecules.

Hydrophobic Interactions: The tert-butyl group is bulky and hydrophobic, capable of engaging in van der Waals and hydrophobic interactions, which can play a crucial role in binding within nonpolar cavities of host molecules like cyclodextrins. nih.gov

These features allow the molecule to be conceptualized as a component in host-guest systems. For example, the benzofuran moiety could intercalate into the hydrophobic cavity of a cyclodextrin, while the carbamate group remains at the rim, available for further interactions. nih.gov The combination of hydrogen bonding and aromatic stacking makes it a potential building block for synthetic receptors designed to recognize specific substrates.

Self-Assembly Studies

The same non-covalent interactions that drive molecular recognition can also direct molecules to self-assemble into larger, ordered supramolecular structures. The hydrogen bonding capability of the carbamate group in this compound is a primary driver for potential self-assembly. It could facilitate the formation of one-dimensional tapes or two-dimensional sheets through intermolecular N-H···O=C hydrogen bonds. The planarity of the benzofuran core would favor the organization of these structures through complementary π-π stacking, leading to well-ordered, crystal-like networks. mdpi.com The interplay between the directional, specific nature of hydrogen bonding and the less directional stacking and van der Waals forces could lead to the formation of complex and potentially functional supramolecular polymers or materials.

Potential in Catalyst Design and Ligand Development

The molecular architecture of this compound, featuring a benzofuran ring, a carbamate group, and potential coordination sites (oxygen and nitrogen atoms), suggests a theoretical capacity for use in catalyst and ligand development. However, specific applications in these areas are not well-established in current literature.

Ligand Scaffolds for Metal-Catalyzed Reactions

The benzofuran moiety provides a rigid bicyclic framework, a desirable feature in ligand design for influencing the stereochemistry of metal-catalyzed reactions. The nitrogen and oxygen atoms within the carbamate group and the oxygen of the furan (B31954) ring present potential coordination sites for metal ions. In theory, derivatives of this compound could be synthesized to create bidentate or multidentate ligands for various transition metals used in catalysis. The bulky tert-butyl group could also provide steric hindrance, which can be crucial for achieving high selectivity in catalytic processes. Despite this structural potential, there are no specific, published examples of this compound being used as a ligand scaffold in metal-catalyzed reactions.

Organocatalyst Development

In the field of organocatalysis, molecules can act as catalysts without a metal center. The carbamate group in this compound contains a hydrogen bond donor (N-H) and acceptor (C=O), which are functional groups often involved in the activation of substrates in organocatalytic cycles. While this suggests a potential for its derivatives to be explored in organocatalysis, there is currently no research literature demonstrating its successful application or development as an organocatalyst.

Integration into Advanced Functional Materials

The integration of this compound into advanced functional materials is a speculative area, as its properties in this context have not been extensively explored.

Monomer in Polymer Synthesis

For a compound to be a viable monomer for polymer synthesis, it typically needs to possess reactive functional groups that can undergo polymerization reactions (e.g., vinyl groups, hydroxyls, amines, carboxylic acids). The N-H bond of the carbamate could potentially participate in condensation polymerization with appropriate comonomers. Furthermore, the benzofuran ring could be functionalized to introduce polymerizable groups. However, there is no current research indicating that this compound has been used as a monomer in polymer synthesis.

Components in Optoelectronic or Responsive Materials

Benzofuran derivatives are known to be part of some organic molecules with interesting photophysical properties, such as fluorescence. The conjugated system of the benzofuran ring in this compound could contribute to electronic properties relevant for optoelectronic materials. Its structure could serve as a building block for larger, more complex systems with tailored electronic or light-emitting characteristics. However, the specific optoelectronic or responsive material properties of this compound itself have not been reported.

Probes for Fundamental Chemical Processes

Due to the potential for the benzofuran core to exhibit fluorescence, it is conceivable that derivatives of this compound could be developed as fluorescent probes. Such probes could be designed to detect specific analytes or to monitor chemical reactions. The carbamate group could be modified to act as a recognition site for the target species. This remains a theoretical application, as no studies have been published on its use as a chemical probe.

Future Research Directions and Emerging Paradigms for Tert Butyl Benzofuran 2 Ylcarbamate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of benzofuran (B130515) derivatives has traditionally relied on classical methods that can involve harsh conditions or multi-step procedures. The future of synthesizing tert-butyl benzofuran-2-ylcarbamate lies in the adoption of green and sustainable technologies that offer improved efficiency, safety, and atom economy.

Electrocatalytic and Photocatalytic Approaches

Modern synthetic chemistry is increasingly embracing electrocatalysis and photocatalysis as powerful tools for forging complex molecular architectures under mild conditions. These approaches utilize electrical current or light to drive chemical reactions, often obviating the need for harsh reagents and high temperatures.

Electrocatalytic Synthesis: Electrochemical methods offer a green alternative for constructing the benzofuran ring system. Research has demonstrated the successful electrochemical synthesis of benzofuran derivatives through the oxidation of catechols in the presence of suitable nucleophiles. nih.gov This strategy, performed at a simple carbon electrode in an undivided cell, highlights a pathway to high-yield synthesis with minimal waste. nih.gov Future research could adapt this methodology for this compound by designing an electrochemical process that starts from an appropriately substituted catechol or phenol (B47542) precursor, aiming for a direct, one-step cyclization and carbamoylation sequence.

Photocatalytic Synthesis: Visible-light-mediated catalysis has gained significant traction for its ability to generate reactive radical intermediates under exceptionally mild conditions. nih.govresearchgate.net Recent studies have shown that benzofuran heterocycles can be synthesized via visible-light-promoted cyclization of enynes, often without the need for a dedicated photocatalyst or additives, representing a highly atom-economic route. nih.govacs.org Another approach involves the photochemical reaction of components like 2-napthol, thiophenol, and phenylacetylene (B144264) under visible light with an iron catalyst to form substituted benzofurans. researchgate.net The application of these principles to this compound could involve designing a precursor that undergoes a light-induced intramolecular cyclization, potentially offering a novel and highly efficient synthetic pathway.

Synthetic ApproachPotential Precursors for this compoundKey AdvantagesResearch Focus
Electrocatalysis Substituted catechols, o-hydroxyphenyl derivativesHigh yield and purity, reduced waste, mild conditionsDevelopment of a direct electrochemical cyclization-carbamoylation reaction.
Photocatalysis o-alkynylphenols with a carbamate (B1207046) precursor, enyne systemsAtom economy, use of renewable energy (light), mild conditionsDesign of precursors for visible-light-induced intramolecular cyclization.

Flow Chemistry Applications

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a batch-wise fashion, presents numerous advantages for the synthesis of fine chemicals and active pharmaceutical ingredients. youtube.com This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, improved yields, and greater scalability. youtube.com

For the synthesis of this compound, flow chemistry could be particularly advantageous. The on-demand generation of reactive or unstable intermediates can be managed safely within the enclosed system of a flow reactor. youtube.com Furthermore, multi-step syntheses can be "telescoped" into a single continuous process, significantly reducing manual handling, solvent usage, and reaction time. Research on the synthesis of related structures like 2-butylbenzofuran (B1266229) has already demonstrated the efficiency gains of a hybrid batch-flow process, particularly for the key cyclization step. Future work should focus on developing a complete end-to-end flow synthesis of this compound, potentially integrating purification steps for a fully automated production system.

Unexplored Chemical Transformations and Reactivity Patterns

Beyond improving its synthesis, future research must also focus on discovering new ways to chemically modify this compound. This involves exploring its reactivity to generate novel derivatives with unique properties.

Remote Functionalization Strategies

Remote C-H functionalization is a cutting-edge area of organic synthesis that allows for the modification of specific C-H bonds that are distant from existing functional groups. This strategy bypasses the need for pre-functionalized starting materials and offers a direct route to novel analogues. For this compound, the benzene (B151609) portion of the benzofuran ring (positions C4, C5, C6, and C7) is ripe for exploration via remote functionalization.

Strategies employing transition-metal catalysis, such as those using rhodium or palladium, have proven effective for the direct functionalization of C-H bonds in various arenes. acs.orgorganic-chemistry.org Future studies could investigate the use of directing groups, temporarily installed on the carbamate nitrogen or elsewhere, to guide a catalyst to a specific remote C-H bond on the benzene ring. Another promising avenue is the domino "ring-cleavage-deprotection-cyclization" reaction, which has been used to synthesize benzofurans with functionality at a remote position. nih.gov Applying these concepts would enable the introduction of a wide array of substituents (e.g., halogens, alkyl, aryl groups) onto the benzofuran core, rapidly expanding the chemical space around this scaffold.

Innovative Ring Modification Reactions

While the benzofuran core is generally stable, targeted ring modification reactions can unlock novel chemical scaffolds that are otherwise difficult to access. Recent breakthroughs have shown that the typically inert C-O bond of the benzofuran ring can be cleaved under nickel catalysis. acs.orgchinesechemsoc.org This ring-opening reaction transforms the benzofuran into valuable ortho-functionalized phenol derivatives, such as o-alkenylphenols. chinesechemsoc.org

Applying this type of transformation to this compound could yield a new class of highly functionalized, linear phenolic structures. These products could serve as versatile intermediates for the synthesis of other complex molecules. Furthermore, base-mediated ring-opening of 3-aroylbenzofurans has been shown to produce intermediates that can be trapped, leading to more complex structures rather than simple ring cleavage. nih.gov Investigating the behavior of the 2-carbamoyl group under similar ring-opening conditions could reveal unique reactivity patterns and lead to the discovery of novel molecular frameworks derived from the benzofuran scaffold.

Transformation TypeReagent/Catalyst ExamplePotential Product from this compoundResearch Goal
Remote C-H Functionalization Rhodium/Palladium catalysts with directing groupsC4-C7 substituted tert-butyl benzofuran-2-ylcarbamatesDirect installation of diverse functional groups on the benzene ring.
Ring-Opening Reaction Nickel-catalysis with silanes or alkyl halideso-alkenylphenols with carbamate functionalitySkeletal diversification to create novel, non-fused phenolic structures.
Ring Transformation Base-mediated (e.g., K-t-butoxide)Complex functionalized phenols or new heterocyclic systemsInterrupting ring-opening pathways to generate novel molecular scaffolds.

Advanced Computational Modeling for Predictive Chemistry

The integration of computational chemistry into the research workflow is revolutionizing how chemical reactions are designed and understood. In silico tools can predict reactivity, elucidate reaction mechanisms, and forecast the physicochemical properties of novel compounds, thereby accelerating the pace of discovery. acs.org

For this compound, advanced computational modeling offers a powerful lens through which to explore its chemical potential. Machine learning (ML) models, trained on existing reaction data, can predict the outcomes of unknown reactions, helping chemists to identify promising synthetic routes and avoid unproductive experiments. youtube.com

Furthermore, Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure of the molecule in detail. This can help rationalize its reactivity in known transformations and predict its behavior in unexplored reactions, such as remote functionalization or ring-opening. youtube.com For instance, DFT could model the transition states of various potential C-H activation pathways to determine which position on the benzene ring is most likely to react under specific catalytic conditions. Similarly, computational docking studies, which have been used for other benzofuran derivatives, could predict the binding of novel analogues to biological targets, guiding the design of new therapeutic agents. nih.govnih.gov

Computational MethodApplication to this compoundPredicted Outcome
Machine Learning (ML) Prediction of reaction yields and optimal conditions.Identification of high-yield synthetic routes; prioritization of experiments.
Density Functional Theory (DFT) Elucidation of reaction mechanisms; prediction of regioselectivity.Understanding of C-H activation pathways; prediction of the most reactive sites.
Quantitative Structure-Activity Relationship (QSAR) Correlation of molecular structure with biological activity.Design of derivatives with enhanced potency or desired properties.
Molecular Docking Simulation of binding to protein targets.Identification of potential biological targets; rational design of new drugs.

Machine Learning Approaches in Reaction Prediction

The application of artificial intelligence, particularly machine learning (ML), is revolutionizing organic synthesis by enabling the prediction of reaction outcomes with increasing accuracy. rjptonline.orgrjptonline.org For a molecule like this compound, ML models can be trained on large datasets of known benzofuran reactions to predict the feasibility, yield, and optimal conditions for its transformations. nih.gov These models can analyze the complex interplay of reactants, catalysts, and solvents, which is often non-intuitive. rjptonline.org

By representing this compound and potential reactants as molecular descriptors, ML algorithms can identify patterns and correlations that would be challenging for a chemist to discern manually. nih.gov This computational approach can significantly reduce the number of trial-and-error experiments required to develop new synthetic routes or to functionalize the benzofuran core. For instance, predicting the regioselectivity of electrophilic substitution on the benzofuran ring or the outcome of cross-coupling reactions at various positions can be streamlined. nih.gov Furthermore, ML can assist in retrosynthesis, suggesting novel pathways to more complex molecules starting from this compound. arxiv.org

High-Throughput Virtual Screening for Chemical Discovery

High-throughput virtual screening (HTVS) represents a powerful computational strategy for identifying novel compounds with desired biological or material properties from vast chemical libraries. biorxiv.orgbiorxiv.org In the context of this compound, this molecule can serve as a scaffold for the virtual generation of extensive libraries of derivatives. By computationally modifying the benzofuran ring or the carbamate group with a multitude of substituents, millions of virtual compounds can be created.

These virtual libraries can then be screened against biological targets, such as enzymes or receptors, to predict binding affinities and potential therapeutic activities. This approach has been successfully employed for the discovery of other benzofuran-based inhibitors. nih.gov The goal of such a screening would be to identify derivatives of this compound with high predicted activity and favorable pharmacokinetic profiles, thereby prioritizing a smaller, more manageable set of compounds for actual synthesis and experimental testing. This in silico approach significantly accelerates the early stages of drug discovery and materials development. biorxiv.org

Expansion into Novel Non-Biological Material Science Applications

The unique electronic and structural properties of the benzofuran moiety suggest that this compound could be a valuable precursor in the development of advanced materials. numberanalytics.com The fusion of an aromatic benzene ring with an electron-rich furan (B31954) ring imparts a planar, rigid structure with specific photophysical characteristics that are desirable in materials science. numberanalytics.commedium.com

Precision Synthesis of Advanced Polymeric Structures

The development of novel polymers with tailored properties is a significant area of materials science. Benzofuran-containing polymers are known for their thermal stability and potential applications in high-performance materials. researchgate.net this compound, after suitable modification, could be utilized as a monomer for the synthesis of advanced polymeric structures. For example, deprotection of the carbamate to yield the corresponding amine, followed by conversion to other functional groups, would allow its incorporation into various polymer backbones, such as polyamides or polyimides.

The rigid benzofuran unit would be expected to enhance the thermal stability and mechanical strength of the resulting polymers. researchgate.net Furthermore, the ability to precisely control the sequence and orientation of these monomers could lead to polymers with highly ordered structures and unique electronic or optical properties.

Integration into Nanoscience Architectures

The field of nanoscience explores the unique properties of materials at the nanometer scale. The dimensions and electronic characteristics of the benzofuran core make it an attractive component for the bottom-up construction of nanoscale architectures. Derivatives of this compound could be designed to self-assemble into well-defined nanostructures, such as nanowires or thin films.

These nanostructures could find applications in organic electronics, for instance, as components of organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), leveraging the semiconducting or fluorescent properties that can be engineered into the benzofuran system. numberanalytics.com The tert-butyl carbamate group could also serve as a handle for attaching the molecule to surfaces or for directing the self-assembly process.

Challenges and Opportunities in Modern Benzofuran Chemistry

Despite the significant progress in benzofuran chemistry, several challenges and opportunities remain. One of the primary challenges is the development of more efficient and scalable synthetic methods for producing complex, polysubstituted benzofurans. numberanalytics.comresearchgate.net While numerous synthetic strategies exist, achieving high regioselectivity and stereoselectivity can still be difficult. numberanalytics.comnumberanalytics.com

The functionalization of the benzofuran core in a controlled manner is another area that presents both challenges and opportunities. The development of novel catalytic systems, including those based on transition metals, could provide new avenues for the selective modification of the benzofuran ring system. acs.org Furthermore, exploring the chemistry of the carbamate group on this compound beyond its role as a simple protecting group could unlock new synthetic possibilities.

The diverse biological activities of benzofuran derivatives continue to provide a strong impetus for further research. nih.govrsc.org There are significant opportunities to discover new therapeutic agents by exploring the chemical space around the benzofuran scaffold. medium.comresearchgate.net This includes the synthesis of novel derivatives and their evaluation in a wide range of biological assays. The continued exploration of benzofuran chemistry is expected to lead to new discoveries in medicine, materials science, and beyond. medium.comnumberanalytics.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl benzofuran-2-ylcarbamate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of benzofuran-2-amine. A common approach involves reacting the amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions. Reaction efficiency can be enhanced by optimizing solvent choice (e.g., THF or DCM), temperature control (0–25°C), and monitoring via TLC. Post-synthesis, purification by column chromatography and storage under nitrogen at 2–8°C is critical to prevent degradation .

Q. How should the physical and chemical properties of this compound inform its handling and storage?

  • Methodological Answer : Key properties include a molecular weight of 233.26 g/mol (C₁₃H₁₅NO₃) and sensitivity to heat, moisture, and oxidation. Storage should occur in airtight containers under nitrogen at 2–8°C to maintain stability. Handling in a glovebox or Schlenk line is advised for oxygen-sensitive reactions. The compound’s low thermal stability necessitates avoiding high-temperature environments during synthesis or analysis .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : While specific hazard data for this compound is limited, analogous carbamates require precautions such as:

  • Using explosion-proof equipment in well-ventilated areas.
  • Avoiding ignition sources (e.g., open flames, static discharge).
  • Employing PPE (gloves, goggles, lab coats) and respiratory protection if dust or aerosols form.
    Refer to SDS guidelines for structurally similar carbamates for spill management and disposal .

Advanced Research Questions

Q. What advanced spectroscopic techniques resolve the spatial conformation of the tert-butyl group in this compound?

  • Methodological Answer : Conformational analysis can be achieved through:

  • Variable-temperature NMR : To study dynamic behavior and axial/equatorial isomerism.
  • X-ray crystallography : For unambiguous determination of solid-state structure.
  • DFT calculations with explicit solvent models : To reconcile solution-phase conformer stability, as implicit solvent models may favor axial positions erroneously .

Q. How can thermal stability and decomposition kinetics of this compound be systematically evaluated?

  • Methodological Answer : Use calorimetric techniques like:

  • Differential Scanning Calorimetry (DSC) : To identify exothermic decomposition onset temperatures.
  • Accelerating Rate Calorimetry (ARC) : For adiabatic conditions simulating large-scale thermal runaway.
    Kinetic modeling (e.g., Flynn-Wall-Ozawa method) can derive activation energy and predict shelf-life under varying storage conditions .

Q. What methodologies address contradictory data on this compound’s reactivity under varying pH conditions?

  • Methodological Answer : Reproduce experiments under rigorously controlled pH (buffered solutions) and analyze outcomes via:

  • HPLC-MS : To identify degradation products and quantify reaction progress.
  • In situ FTIR : To monitor intermediate species in real time.
    Cross-validate findings with computational studies (e.g., pKa prediction tools) to rationalize pH-dependent behavior .

Q. How can the tert-butyl carbamate group be selectively removed in complex syntheses, and what analytical methods confirm successful deprotection?

  • Methodological Answer : Deprotection is typically achieved using:

  • Trifluoroacetic acid (TFA) : In dichloromethane (1:1 v/v) at 0–25°C for 1–2 hours.
  • HCl in dioxane : For acid-labile substrates.
    Confirm deprotection via ¹H NMR (disappearance of tert-butyl protons at ~1.4 ppm) and LC-MS (mass shift corresponding to Boc removal) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.